NOTA-bis(tBu)ester

描述

The exact mass of the compound NOTA-bis(tBu)ester is 415.26823591 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NOTA-bis(tBu)ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NOTA-bis(tBu)ester including the price, delivery time, and more detailed information at info@benchchem.com.

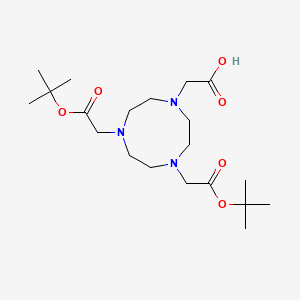

Structure

3D Structure

属性

IUPAC Name |

2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)14-22-9-7-21(13-16(24)25)8-10-23(12-11-22)15-18(27)29-20(4,5)6/h7-15H2,1-6H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACSRZWSADEYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure and Application of NOTA-bis(tBu)ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOTA-bis(tBu)ester, also known as 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical chemistry and drug development.[1] Its unique structural features make it an invaluable tool for the development of targeted radiopharmaceuticals for both molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), and for radionuclide therapy.[1] This technical guide provides an in-depth overview of the structure, properties, and applications of NOTA-bis(tBu)ester, complete with experimental protocols and data presented for the discerning researcher.

Core Structure and Properties

The foundational structure of NOTA-bis(tBu)ester is the macrocycle 1,4,7-triazacyclononane (B1209588) (TACN), a nine-membered ring with three nitrogen atoms.[1] This core is functionalized with three acetic acid pendant arms, forming the powerful chelating agent NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The defining characteristic of NOTA-bis(tBu)ester is the selective protection of two of these carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid group free and available for covalent attachment to biomolecules.[1]

This bifunctional nature is the cornerstone of its utility. The NOTA macrocycle provides a stable coordination cage for various radiometals, while the free carboxylic acid serves as a handle for conjugation to targeting vectors such as peptides and antibodies.[1] The tert-butyl ester protecting groups are acid-labile and can be removed under mild acidic conditions, which is often performed after conjugation to the biomolecule.[1]

Chemical Structure Diagram

Physicochemical Properties

A summary of the key physicochemical properties of NOTA-bis(tBu)ester is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | [2] |

| Synonyms | NOTA-bis(tert-butyl ester), 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid | [1][3] |

| CAS Number | 1161415-28-6 | [1][3][4] |

| Molecular Formula | C₂₀H₃₇N₃O₆ | [1][3][4] |

| Molecular Weight | 415.5 g/mol | [2][5] |

| Appearance | White solid/powder | [4][5] |

| Solubility | Soluble in DMSO, ethanol, and PBS (pH 7.2) | [5] |

Experimental Protocols

Synthesis of NOTA-bis(tBu)ester

A representative procedure for the synthesis of the related NOTA-tris(tert-butyl ester) is as follows:

-

Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in a suitable organic solvent such as acetonitrile.

-

Addition of Reagent: Cool the solution to 0°C and add tert-butyl bromoacetate (B1195939) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup: Filter the reaction mixture and evaporate the solvent. The resulting residue is then subjected to an aqueous workup with pH adjustments and extractions to isolate the NOTA-tris(tert-butyl ester) product.[6]

-

Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.[7][8][9]

To obtain NOTA-bis(tBu)ester, a subsequent selective hydrolysis of one of the tert-butyl ester groups would be necessary.[10][11] This can be a challenging step, and reaction conditions must be carefully controlled to avoid over-deprotection.

Bioconjugation to Peptides and Antibodies

The free carboxylic acid on NOTA-bis(tBu)ester allows for its conjugation to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on biomolecules. A common method is through the formation of an active N-hydroxysuccinimide (NHS) ester.

Activation of NOTA-bis(tBu)ester:

-

Dissolve NOTA-bis(tBu)ester in an anhydrous solvent like dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the reaction at room temperature for several hours to overnight to form the NOTA-bis(tBu)ester-NHS ester.[6]

Conjugation to a Peptide or Antibody:

-

Prepare the biomolecule in an amine-free buffer at a slightly alkaline pH (typically 8.0-8.5) to ensure the primary amines are deprotonated and nucleophilic.

-

Add the activated NOTA-bis(tBu)ester-NHS ester to the biomolecule solution. The molar ratio of the chelator to the biomolecule should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for 1-2 hours or on ice for longer periods.[12]

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.[12]

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted chelator and byproducts.[12]

Radiolabeling with Gallium-68

NOTA is an excellent chelator for Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely used in PET imaging.[13]

A typical radiolabeling procedure is as follows:

-

Obtain ⁶⁸GaCl₃ by eluting a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate (B1210297) buffer.

-

Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.

-

Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-15 minutes). NOTA-conjugates can often be labeled efficiently at room temperature.[13]

-

Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from NOTA-bis(tBu)ester to a radiolabeled bioconjugate for PET imaging.

Conclusion

NOTA-bis(tBu)ester is a versatile and powerful bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals. Its well-defined structure, with a robust metal-chelating core and a reactive handle for bioconjugation, allows for the creation of highly specific imaging and therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to utilize NOTA-bis(tBu)ester in their drug development endeavors. As the field of nuclear medicine continues to evolve, the importance of well-characterized and readily applicable chelating agents like NOTA-bis(tBu)ester will undoubtedly grow.

References

- 1. chempep.com [chempep.com]

- 2. NOTA-bis(tBu)ester | C20H37N3O6 | CID 44253556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. NOTA-bis(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. furthlab.xyz [furthlab.xyz]

- 13. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of NOTA-bis(tBu)ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of radiopharmaceutical development, the bifunctional chelator 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, commonly known as NOTA-bis(tBu)ester, has emerged as a critical component for the synthesis of targeted imaging and therapeutic agents. Its unique chemical architecture, featuring a partially protected 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) macrocycle, offers a versatile platform for the stable chelation of various radiometals and covalent attachment to biomolecules. This guide provides a comprehensive overview of the chemical properties and stability of NOTA-bis(tBu)ester, along with detailed experimental protocols relevant to its application in drug development.

Chemical and Physical Properties

NOTA-bis(tBu)ester is a derivative of the NOTA macrocycle where two of the three carboxylic acid functional groups are protected as tert-butyl esters. This strategic protection leaves a single carboxylic acid available for conjugation to targeting vectors such as peptides and antibodies. The physicochemical properties of NOTA-bis(tBu)ester are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid | [1] |

| Synonyms | N(tEB)2 | [2] |

| CAS Number | 1161415-28-6 | [1] |

| Molecular Formula | C₂₀H₃₇N₃O₆ | [3] |

| Molecular Weight | 415.5 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL), and PBS (pH 7.2, ≥10 mg/mL) | [2] |

| Computed logP | -0.8 | [5] |

| pKa Values | Not experimentally determined in the reviewed literature. |

Stability and Storage

The stability of NOTA-bis(tBu)ester is crucial for its successful application in multi-step radiopharmaceutical synthesis. The tert-butyl ester protecting groups are stable under basic and neutral conditions but are readily cleaved under acidic conditions.

| Condition | Recommendation | Reference |

| Solid Storage | Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. | [4] |

| Solution Storage | In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. | [4] |

| pH Stability | The tert-butyl esters are labile in acidic conditions (e.g., in the presence of trifluoroacetic acid) and stable at neutral and basic pH. The NOTA macrocycle itself forms highly stable complexes with radiometals like Ga³⁺ and Cu²⁺. | [6][7] |

| Temperature Stability | While stable at room temperature for short periods, long-term storage at low temperatures is recommended to prevent degradation. Radiolabeling of NOTA-conjugates with ⁶⁸Ga can often be performed at room temperature, though gentle heating (e.g., 80-95°C) can improve efficiency. | [8][9] |

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving NOTA-bis(tBu)ester.

Activation and Conjugation to a Peptide

The free carboxylic acid of NOTA-bis(tBu)ester can be activated to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a peptide to form a stable amide bond.

Materials:

-

NOTA-bis(tBu)ester

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Protocol:

-

Activation of NOTA-bis(tBu)ester:

-

Dissolve NOTA-bis(tBu)ester (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Conjugation to Peptide:

-

Dissolve the peptide (1 equivalent) in DMF.

-

Add DIPEA (2-3 equivalents) to the peptide solution to adjust the pH to approximately 8-8.5.

-

Add the activated NOTA-NHS ester solution to the peptide solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Purify the NOTA-bis(tBu)ester-peptide conjugate by RP-HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Deprotection of tert-Butyl Esters

The tert-butyl ester protecting groups are removed under acidic conditions to yield the fully deprotected NOTA-peptide conjugate capable of chelating radiometals.

Materials:

-

NOTA-bis(tBu)ester-peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

-

Centrifuge

Protocol:

-

Dissolve the lyophilized NOTA-bis(tBu)ester-peptide conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the TFA by rotary evaporation or by precipitating the peptide with cold diethyl ether.

-

Wash the precipitated peptide multiple times with cold diethyl ether to remove residual TFA and scavengers.

-

Centrifuge the mixture to pellet the deprotected peptide and decant the ether.

-

Dry the deprotected NOTA-peptide conjugate under vacuum.

-

The final product can be purified by RP-HPLC.[10]

Radiolabeling with Gallium-68

The deprotected NOTA-peptide conjugate is radiolabeled with ⁶⁸Ga for use in Positron Emission Tomography (PET).

Materials:

-

Deprotected NOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Protocol:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile, metal-free vial, add the required amount of the deprotected NOTA-peptide conjugate dissolved in metal-free water.

-

Add the sodium acetate buffer to the peptide solution to adjust the pH to 3.5-4.5.[9]

-

Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.

-

Incubate the reaction mixture at room temperature for 10-15 minutes or at 80-95°C for 5-10 minutes to enhance labeling efficiency.[7]

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

The final product can be purified using a C18 Sep-Pak cartridge if necessary.

Radiolabeling with Copper-64

The deprotected NOTA-peptide conjugate can also be radiolabeled with ⁶⁴Cu for PET imaging.

Materials:

-

Deprotected NOTA-peptide conjugate

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Ammonium (B1175870) acetate buffer (0.5 M, pH 5.5)

-

Metal-free water

-

Radio-TLC or radio-HPLC system for quality control

Protocol:

-

In a sterile, metal-free vial, dissolve the deprotected NOTA-peptide conjugate in metal-free water.

-

Add the ammonium acetate buffer to the peptide solution to achieve a final pH of approximately 5.5.

-

Add the ⁶⁴CuCl₂ solution to the buffered peptide solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[8]

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

Purify the ⁶⁴Cu-NOTA-peptide conjugate using a size-exclusion column or RP-HPLC if required.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the activation of NOTA-bis(tBu)ester and conjugation to a peptide.

Caption: Workflow for the deprotection of the tert-butyl esters from the NOTA-peptide conjugate.

Caption: General workflow for the radiolabeling of the deprotected NOTA-peptide conjugate.

Conclusion

NOTA-bis(tBu)ester is a valuable and versatile bifunctional chelator for the development of radiopharmaceuticals. Its well-defined chemical properties and predictable reactivity allow for a systematic approach to the synthesis of targeted imaging and therapeutic agents. The protocols outlined in this guide provide a foundation for researchers to effectively utilize NOTA-bis(tBu)ester in their drug development endeavors. Further investigation into the experimental determination of its pKa values and a more detailed quantitative analysis of its stability under various conditions would be beneficial for the broader scientific community.

References

- 1. NOTA-bis(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. macrocyclics.com [macrocyclics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis and Purification of NOTA-bis(tBu)ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,4,7-triazacyclononane-1,4-di-tert-butyl acetate-7-acetic acid, commonly known as NOTA-bis(tBu)ester. This bifunctional chelator is a critical intermediate in the development of targeted radiopharmaceuticals for applications in molecular imaging (PET/SPECT) and radionuclide therapy.[1] Its structure, featuring two carboxylic acid groups protected as tert-butyl esters and one free carboxylic acid, allows for the stable chelation of various metal ions while providing a site for conjugation to biomolecules.[1]

Core Synthesis and Purification

The synthesis of NOTA-bis(tBu)ester is primarily achieved through the selective N-alkylation of the 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle with tert-butyl bromoacetate (B1195939). The reaction conditions are controlled to favor the formation of the di-substituted product over mono- or tri-substituted species. Subsequent purification is crucial to isolate the desired compound with high purity.

Synthetic Workflow

The overall synthetic strategy involves the reaction of the TACN macrocycle with a limited amount of tert-butyl bromoacetate to achieve the desired di-alkylation. The resulting product is then purified from the reaction mixture, which may contain unreacted starting material and other alkylated byproducts.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of di-substituted TACN derivatives.[2][3]

Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ether

-

Hexane

Procedure:

-

Dissolve 1,4,7-triazacyclononane (TACN) (3.0 g, 23 mmol) in acetonitrile (50 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a solution of tert-butyl bromoacetate (9.0 g, 46 mmol) in acetonitrile (100 mL).

-

Add the tert-butyl bromoacetate solution dropwise to the TACN solution over a period of 4 hours at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove any precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Treat the residue with deionized water (15 mL).

-

Adjust the pH of the resulting solution to 3 using 1 M HCl.

-

Extract the aqueous solution with ether (3 x 50 mL) to remove impurities.

-

Adjust the pH of the aqueous layer to 8 using 1 M NaOH.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Dry the combined organic extracts and evaporate the solvent to yield the crude product.

Purification by Silica (B1680970) Column Chromatography

Materials:

-

Crude NOTA-bis(tBu)ester

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

Procedure:

-

Prepare a silica gel column using a slurry of silica in the chosen eluent.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH, a common eluent system is CH₂Cl₂:MeOH 20:1).[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified NOTA-bis(tBu)ester as a white powder.[3]

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₇N₃O₆ | [1][4] |

| Molecular Weight | 415.5 g/mol | [1][4] |

| Appearance | White solid/powder | [3][5] |

| Purity | ≥98% (commercially available) | [6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, and PBS (pH 7.2) | [1][6] |

| Yield | 49% | [3] |

Logical Relationship of Synthesis and Purification

The successful synthesis of high-purity NOTA-bis(tBu)ester relies on a logical progression from the initial reaction to the final purification steps. The control of stoichiometry in the N-alkylation step is critical to maximize the yield of the desired di-substituted product. The subsequent workup and purification steps are designed to effectively remove unreacted starting materials, byproducts, and any remaining reagents.

References

- 1. chempep.com [chempep.com]

- 2. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. NOTA-bis(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]

- 6. caymanchem.com [caymanchem.com]

The Core Mechanism of NOTA-bis(tBu)ester Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelation mechanism of 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid (NOTA-bis(tBu)ester), a pivotal bifunctional chelator in the development of targeted radiopharmaceuticals. This document details the underlying chemistry, experimental protocols, and quantitative data to support the effective use of this chelator in research and drug development.

Introduction to NOTA-bis(tBu)ester

NOTA-bis(tBu)ester is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[1][2] Its structure features a nine-membered triazacyclononane ring with three pendant acetate (B1210297) arms. Two of these carboxylic acid groups are protected as tert-butyl esters, leaving one free carboxylic acid. This strategic design makes NOTA-bis(tBu)ester a bifunctional chelator, enabling both stable complexation of a radiometal ion and covalent conjugation to a biomolecule.[1] The smaller ring size of NOTA compared to DOTA (a twelve-membered ring) contributes to its favorable kinetics for certain radiometals, particularly Gallium-68.[1]

The Chelation Mechanism: A Two-Step Process

The utility of NOTA-bis(tBu)ester in radiopharmaceutical development hinges on a two-step process: bioconjugation followed by deprotection and radiometal chelation.

Step 1: Bioconjugation

The free carboxylic acid on the NOTA-bis(tBu)ester serves as the reactive handle for conjugation to a targeting biomolecule, such as a peptide or an antibody.[1] This is typically achieved through the formation of a stable amide bond with a primary amine (e.g., the N-terminus or a lysine (B10760008) residue) on the biomolecule. Standard coupling chemistries, such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are commonly used to activate the carboxylic acid for this reaction.

Step 2: Deprotection and Radiolabeling

Once conjugated to the biomolecule, the tert-butyl ester protecting groups must be removed to allow for efficient chelation of the radiometal. This deprotection is achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA). The acid-labile nature of the tert-butyl esters allows for their selective cleavage without compromising the integrity of the bioconjugate.

Following deprotection, the now fully available three carboxylate arms and three nitrogen atoms of the NOTA macrocycle form a stable, hexadentate coordination complex with the radiometal ion. The pre-organized cavity of the NOTA macrocycle is particularly well-suited for trivalent metal ions like Gallium-68 (⁶⁸Ga), leading to the formation of a highly stable complex.

Experimental Protocols

Detailed methodologies are crucial for the successful application of NOTA-bis(tBu)ester. Below are representative protocols for key experimental procedures.

Conjugation of NOTA-bis(tBu)ester to a Peptide

This protocol describes a typical procedure for conjugating NOTA-bis(tBu)ester to a peptide containing a primary amine.

-

Reagent Preparation :

-

Dissolve the peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 9.0.

-

Dissolve NOTA-bis(tBu)ester in an organic solvent like dimethylformamide (DMF).

-

Prepare fresh solutions of EDC and NHS in DMF.

-

-

Activation of NOTA-bis(tBu)ester :

-

In a microcentrifuge tube, mix NOTA-bis(tBu)ester with EDC and NHS in DMF.

-

Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-ester of NOTA-bis(tBu)ester.

-

-

Conjugation Reaction :

-

Add the activated NOTA-NHS ester solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Purification :

-

Purify the NOTA-bis(tBu)ester-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Lyophilize the collected fractions containing the desired product.

-

-

Characterization :

-

Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

-

Deprotection of the tert-Butyl Esters

This protocol outlines the removal of the tert-butyl protecting groups.

-

Reaction Setup :

-

Dissolve the purified NOTA-bis(tBu)ester-peptide conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Incubate the reaction at room temperature for 2-3 hours.

-

-

TFA Removal :

-

Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected conjugate by adding cold diethyl ether.

-

-

Purification :

-

Centrifuge the mixture to pellet the deprotected conjugate.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

-

Further purify the deprotected conjugate by RP-HPLC if necessary.

-

Radiolabeling with Gallium-68

This protocol describes a typical procedure for radiolabeling a NOTA-conjugated peptide with ⁶⁸Ga.

-

⁶⁸Ga Elution :

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

-

Buffering :

-

Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 using a sodium acetate or HEPES buffer.

-

-

Labeling Reaction :

-

Add the deprotected NOTA-peptide conjugate (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.

-

Incubate the reaction mixture at room temperature for 5-15 minutes. For some conjugates, gentle heating (e.g., 95°C for 5-10 minutes) may be required to achieve high radiochemical yields.

-

-

Purification :

-

Purify the ⁶⁸Ga-NOTA-peptide using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and hydrophilic impurities.

-

-

Quality Control :

-

Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

-

Radiolabeling with Copper-64

This protocol outlines a typical procedure for radiolabeling a NOTA-conjugated biomolecule with Copper-64 (⁶⁴Cu).

-

Reagent Preparation :

-

Prepare a solution of the NOTA-conjugated biomolecule in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

-

Obtain [⁶⁴Cu]CuCl₂ in 0.1 M HCl.

-

-

Labeling Reaction :

-

Add the [⁶⁴Cu]CuCl₂ solution to the NOTA-conjugate solution.

-

Incubate the reaction mixture at 37°C for 15-60 minutes.

-

-

Purification :

-

Purify the ⁶⁴Cu-NOTA-biomolecule using an SPE cartridge or size-exclusion chromatography.

-

-

Quality Control :

-

Assess the radiochemical purity using radio-TLC or radio-HPLC.

-

Quantitative Data

The efficiency of chelation and the stability of the resulting radiometal complex are critical parameters in radiopharmaceutical development.

| Parameter | Radiometal | Conjugate Type | Conditions | Value | Reference |

| Radiolabeling Yield | ⁶⁸Ga | NOTA-peptide | Room temp, 10 min | >95% | |

| ⁶⁸Ga | NOTA-folate | <20 min | >95% | ||

| ⁶⁴Cu | NOTA-peptide | 37°C, 15 min | >90% | ||

| ⁶⁴Cu | NOTA-antibody fragment | 37°C, 1 h | >90% | ||

| Specific Activity | ⁶⁸Ga | NOTA-peptide | Optimized | 4.25 MBq/nmol | |

| Stability (in vitro) | ⁶⁸Ga | NOTA-NCS | Human serum, 4h | High | |

| ⁶⁴Cu | NOTA-BFC | Rat serum, 48h | 97.9% intact | ||

| Stability Constant (log K) | ⁶⁸Ga | NOTA | 31.0 | ||

| Cu(II) | NOTA | 23.33 |

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the processes involved in utilizing NOTA-bis(tBu)ester.

The stability of the final radiolabeled conjugate is influenced by several factors.

Conclusion

NOTA-bis(tBu)ester is a versatile and highly effective bifunctional chelator for the development of radiopharmaceuticals. Its well-defined, two-step mechanism of bioconjugation followed by deprotection and radiolabeling allows for the creation of stable, targeted imaging and therapeutic agents. The favorable kinetics and high stability of its complexes with medically relevant radiometals like ⁶⁸Ga and ⁶⁴Cu make it a valuable tool for researchers and drug development professionals in the field of nuclear medicine. A thorough understanding of the experimental protocols and factors influencing its performance is essential for its successful application.

References

The Strategic Imperative of Tert-Butyl Protection in NOTA Chelator Chemistry for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern radiopharmaceutical development, the precision and stability of chelating agents are paramount. The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a superior scaffold, particularly for chelating trivalent radiometals like Gallium-68 (⁶⁸Ga) under mild conditions.[1][2] A critical, yet often nuanced, aspect of harnessing NOTA's full potential lies in the strategic use of protecting groups during the synthesis of bioconjugates. This technical guide provides a comprehensive examination of the role of tert-butyl protecting groups in NOTA chelator chemistry, offering detailed methodologies and quantitative data to inform the design and execution of next-generation targeted radiopharmaceuticals.

The Core Principle: Enabling Site-Specific Bioconjugation

The fundamental purpose of employing tert-butyl ester protecting groups in NOTA synthesis is to achieve regioselective control over its reactive carboxylic acid arms. NOTA possesses three carboxylate groups, all of which could potentially react during conjugation to a targeting biomolecule (e.g., a peptide or antibody). Such non-specific conjugation leads to a heterogeneous mixture of products, complicating purification and potentially compromising the biological activity of the targeting vector.[3]

By protecting two of the three carboxylic acid groups as tert-butyl esters, a key intermediate, NOTA-bis(t-Bu)ester , is created.[1][4] This bifunctional chelator possesses a single free carboxylic acid, which serves as a dedicated handle for site-specific conjugation to a primary amine on a biomolecule, typically via the formation of a stable amide bond. This controlled approach ensures a well-defined, homogeneous product, which is crucial for reproducible pharmacokinetics and reliable in vivo performance.

The Chemical Workflow: From Protection to Radiolabeling

The journey from the basic NOTA macrocycle to a radiolabeled bioconjugate involves a multi-step process where tert-butyl groups play a pivotal role. The general workflow is outlined below.

Quantitative Data Presentation

The efficiency of each step in the synthesis and conjugation process is critical for the overall yield and purity of the final radiopharmaceutical. The following tables summarize key quantitative data derived from literature sources.

Table 1: Synthesis and Deprotection Yields

| Step | Product | Typical Reagents | Solvent(s) | Reported Yield (%) | Reference(s) |

| Protection | NOTA-tris(tert-butyl)ester | tert-butyl bromoacetate, K₂CO₃ | Acetonitrile (B52724) | High (not specified) | |

| Selective Hydrolysis (DOTA analogue) | DOTA-tris(t-Bu)ester | NaOH | Dioxane/H₂O | ~92-95 | |

| Activation | NOTA-bis(tBu)ester-NHS | NHS, EDC/DCC | DMF or DCM | High (not specified) | |

| Deprotection | Fully deprotected conjugate | Trifluoroacetic acid (TFA) | DCM | High (often quantitative) |

Note: Specific yields for NOTA-bis(tBu)ester synthesis are not always detailed in literature, but the process for the analogous DOTA compound is well-documented and highly efficient.

Table 2: Radiolabeling Efficiency and Stability of NOTA-conjugates

| Radionuclide | Chelator Conjugate | Labeling Conditions | Radiochemical Yield (RCY) | Serum Stability (48h) | Reference(s) |

| ⁶⁴Cu | NOTA-Rituximab | Room Temp, Dilute | >95% | >94% | |

| ⁶⁴Cu | p-NH₂-Bn-NOTA | Room Temp | >95% | 97.9% | |

| ⁶⁸Ga | NOTA-Peptide | Room Temp, pH 3.5-4.5 | >95% | High (not quantified) |

Note: The use of protecting groups does not directly impact the final radiolabeling efficiency or stability, as they are removed prior to these steps. However, their use is critical to obtaining the pure, correctly conjugated precursor necessary for achieving these high performance metrics.

Experimental Protocols

Detailed and reproducible protocols are essential for success in radiopharmaceutical chemistry. Below are methodologies for the key steps involving tert-butyl protected NOTA chelators.

Protocol 1: Synthesis of NOTA-tris(tert-butyl)ester

This protocol outlines the initial protection of all three carboxylate arms of NOTA, which can be a precursor for further modifications.

-

Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add tert-butyl bromoacetate dropwise to the cooled solution over several hours. A base such as potassium carbonate is typically added to neutralize the HBr formed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

Workup: Filter the reaction mixture to remove any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude NOTA-tris(tert-butyl)ester is typically purified by column chromatography on silica (B1680970) gel.

Protocol 2: Conjugation of NOTA-bis(t-Bu)ester to a Peptide

This protocol describes the coupling of the bifunctional chelator to a peptide via its free carboxylic acid.

-

Activation of Chelator: Dissolve NOTA-bis(t-Bu)ester in an anhydrous solvent such as dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Stir the mixture at room temperature for several hours to form the NOTA-bis(tBu)ester-NHS active ester.

-

Peptide Preparation: Dissolve the peptide in a suitable buffer, typically a bicarbonate or phosphate (B84403) buffer at pH 8.3-8.5. This ensures the primary amino groups of the peptide are deprotonated and nucleophilic.

-

Conjugation Reaction: Add the activated NOTA-bis(tBu)ester-NHS solution to the peptide solution. The molar ratio of chelator to peptide is typically between 5:1 and 10:1. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: The resulting peptide conjugate, still bearing the tert-butyl protecting groups, is purified to remove excess chelator and byproducts. This is commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

Protocol 3: Global Deprotection of Tert-Butyl Esters

This is the final step before radiolabeling, where the protecting groups are removed to reveal the fully functional chelator.

-

Reaction Setup: Dissolve the purified, protected NOTA-biomolecule conjugate in a suitable solvent, typically dichloromethane (B109758) (DCM).

-

Deprotection: Add a solution of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger. The scavenger is crucial to trap the reactive tert-butyl cations that are released, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress can be monitored by HPLC.

-

Workup: After the reaction is complete, the TFA and DCM are removed by evaporation, often by co-evaporation with a solvent like diethyl ether. The final deprotected conjugate is then precipitated with cold diethyl ether, collected by centrifugation, and dried under vacuum.

-

Final Purification: A final HPLC purification step is typically performed to ensure the high purity of the final product before radiolabeling.

Conclusion

The use of tert-butyl protecting groups is a cornerstone of modern synthetic strategies for creating well-defined, homogeneous NOTA-based radiopharmaceuticals. By enabling site-specific conjugation, these acid-labile groups ensure that the integrity and function of the targeting biomolecule are preserved, leading to conjugates with superior performance characteristics. The detailed protocols and quantitative data presented in this guide underscore the critical role of this protection/deprotection strategy in advancing the development of targeted diagnostic and therapeutic agents for a new era of precision medicine. Researchers and drug development professionals who master these techniques will be well-equipped to innovate and optimize the next generation of NOTA-based radiopharmaceuticals.

References

A Deep Dive into NOTA-bis(tBu)ester: A Technical Guide for Radiochemistry Novices

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of radiochemistry and nuclear medicine, the development of targeted radiopharmaceuticals for diagnostic imaging and therapy is of paramount importance. The choice of a suitable bifunctional chelator is a critical determinant of the success of a radiolabeled conjugate. Among the array of chelators available, NOTA-bis(tBu)ester has emerged as a versatile and highly valuable tool, particularly for beginners in the field, due to its favorable properties and straightforward application in the synthesis of radiopharmaceuticals. This technical guide provides an in-depth exploration of NOTA-bis(tBu)ester, covering its core concepts, experimental protocols, and key data to facilitate its effective use in research and drug development.

Core Concepts of NOTA-bis(tBu)ester

NOTA-bis(tBu)ester, with the chemical name 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)[1][2][3]. Its structure is characterized by a nine-membered triazacyclononane ring with three acetic acid pendant arms. The key feature of NOTA-bis(tBu)ester is the protection of two of the carboxylic acid groups as tert-butyl (tBu) esters, leaving one carboxylic acid group free for conjugation to a targeting biomolecule, such as a peptide or antibody[2].

This "bis-ester" protection strategy offers several advantages:

-

Selective Conjugation: The single free carboxylic acid provides a specific site for covalent attachment to a biomolecule, preventing unwanted cross-linking or modification of the chelating moiety.

-

Improved Solubility: The tert-butyl ester groups enhance the solubility of the chelator in organic solvents, facilitating its use in various synthetic reactions[2].

-

Facile Deprotection: The tBu esters are acid-labile and can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the three carboxylic acid groups necessary for efficient radionuclide chelation.

Compared to the more widely known DOTA chelator, NOTA and its derivatives offer distinct advantages for certain radionuclides, most notably Gallium-68 (⁶⁸Ga). The smaller cavity size of the NOTA macrocycle is well-suited for the ionic radius of Ga³⁺, leading to faster radiolabeling kinetics, often at room temperature. This is a significant benefit when working with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes). Furthermore, NOTA has demonstrated superior in vivo kinetic stability for some metal ions, such as Copper-64 (⁶⁴Cu), resulting in lower non-specific uptake in tissues like the liver.

Experimental Protocols

The development of a radiopharmaceutical using NOTA-bis(tBu)ester typically involves a three-stage workflow: bioconjugation, deprotection, and radiolabeling.

Bioconjugation of NOTA-bis(tBu)ester to a Targeting Molecule

The free carboxylic acid on NOTA-bis(tBu)ester is the reactive handle for conjugation. The most common method for attaching it to a peptide or antibody is through the formation of a stable amide bond with a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the biomolecule. This is typically achieved using carbodiimide (B86325) chemistry.

Detailed Methodology:

-

Activation of NOTA-bis(tBu)ester:

-

Dissolve NOTA-bis(tBu)ester in a suitable organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Add an activating agent, such as a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions. The NHS or sulfo-NHS ester of NOTA is formed in situ.

-

Allow the activation reaction to proceed for a specific time (typically 15-30 minutes) at room temperature.

-

-

Conjugation to the Biomolecule:

-

Dissolve the targeting peptide or antibody in a suitable buffer, typically a phosphate (B84403) or bicarbonate buffer with a pH of 7.5-8.5, to ensure the primary amines are deprotonated and nucleophilic.

-

Add the activated NOTA-bis(tBu)ester solution to the biomolecule solution.

-

The molar ratio of the activated chelator to the biomolecule needs to be optimized to achieve the desired degree of conjugation without causing excessive modification that could impair the biomolecule's function.

-

Allow the conjugation reaction to proceed for several hours to overnight at room temperature or 4°C.

-

-

Purification of the Conjugate:

-

The resulting NOTA-bis(tBu)ester-conjugated biomolecule is purified to remove unreacted chelator and coupling reagents.

-

Common purification techniques include size-exclusion chromatography (SEC) for larger molecules like antibodies or reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides.

-

Figure 1. Workflow for the bioconjugation of NOTA-bis(tBu)ester to a targeting biomolecule.

Deprotection of the tert-Butyl Esters

Prior to radiolabeling, the tert-butyl protecting groups must be removed to allow for efficient chelation of the radionuclide.

Detailed Methodology:

-

Acidic Cleavage:

-

Dissolve the purified NOTA-bis(tBu)ester-conjugate in a solution of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

The TFA is then typically removed by evaporation under a stream of nitrogen or by precipitation of the deprotected conjugate with cold diethyl ether.

-

-

Purification of the Deprotected Conjugate:

-

The deprotected NOTA-conjugate is purified, usually by RP-HPLC, to remove any byproducts from the deprotection step.

-

The final product is lyophilized and stored for subsequent radiolabeling.

-

Radiolabeling with Gallium-68 and Copper-64

The deprotected NOTA-conjugate is now ready for radiolabeling. The conditions for radiolabeling vary depending on the radionuclide.

Detailed Methodology for ⁶⁸Ga-Labeling:

-

⁶⁸Ga Elution:

-

⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with dilute hydrochloric acid (e.g., 0.1 M HCl).

-

-

pH Adjustment:

-

The acidic ⁶⁸Ga eluate is added to a reaction vial containing the NOTA-conjugated peptide and a buffer to adjust the pH to the optimal range for ⁶⁸Ga chelation, which is typically between 3.5 and 5.0. Sodium acetate (B1210297) or HEPES buffers are commonly used.

-

-

Incubation:

-

The reaction mixture is incubated at room temperature for 5-15 minutes. For some less reactive conjugates, gentle heating (e.g., 85-95°C) for a short period may be required to achieve high radiochemical yields.

-

-

Quality Control:

-

The radiochemical purity of the final ⁶⁸Ga-labeled product is determined using techniques like radio-TLC or radio-HPLC.

-

Detailed Methodology for ⁶⁴Cu-Labeling:

-

Preparation of ⁶⁴Cu:

-

⁶⁴Cu is typically produced in a cyclotron and supplied as [⁶⁴Cu]CuCl₂ in a dilute acid solution.

-

-

pH Adjustment:

-

The [⁶⁴Cu]CuCl₂ solution is added to the NOTA-conjugated biomolecule in a buffer solution, typically ammonium (B1175870) acetate or sodium acetate, to achieve a pH of 5.5-6.5.

-

-

Incubation:

-

The reaction is incubated at 37°C for 30-60 minutes.

-

-

Purification and Quality Control:

-

The ⁶⁴Cu-labeled conjugate may be purified using a size-exclusion column to remove any unchelated ⁶⁴Cu.

-

Radiochemical purity is assessed by radio-TLC or radio-HPLC.

-

Figure 2. Generalized workflows for radiolabeling with Gallium-68 and Copper-64.

Quantitative Data and Performance

The performance of a radiopharmaceutical is assessed by several key parameters. The following tables summarize typical quantitative data for NOTA-based radioconjugates.

Table 1: Radiolabeling Efficiency and Specific Activity

| Radioconjugate | Radionuclide | Labeling Conditions | Radiochemical Yield (%) | Specific Activity | Reference |

| [⁶⁸Ga]Ga-NOTA-Bn-(RGD)₂ | ⁶⁸Ga | Room Temperature | ≥ 98% | ~20.3 GBq/µmol | |

| [⁶⁸Ga]Ga-DOTA-Bn-(RGD)₂ | ⁶⁸Ga | High Temperature | High | ~4.6 GBq/µmol | |

| [⁶⁴Cu]Cu-NOTA-MVK-Fab | ⁶⁴Cu | 37°C, 1 hour | > 95% | Not Reported | |

| [⁶⁴Cu]Cu-NOTA-Nanobody | ⁶⁴Cu | Not Specified | 82.76% | 0.19 MBq/µg | |

| [⁶⁴Cu]Cu-NOTA-PEG₂Nle-CycMSHhex | ⁶⁴Cu | Not Specified | > 99% | Not Reported |

Table 2: In Vitro and In Vivo Stability

| Radioconjugate | Stability Assay | Conditions | Time Point | % Intact | Reference |

| [⁶⁸Ga]Ga-NOTA-Bn-(RGD)₂ | In vitro (Human Serum) | 37°C | 2 hours | > 95% | |

| [⁶⁸Ga]Ga-DOTA-Bn-(RGD)₂ | In vitro (Human Serum) | 37°C | 2 hours | > 95% | |

| [⁶⁸Ga]IPCAT-NOTA | In vitro (Serum) | 37°C | 60 minutes | > 95% | |

| [⁶⁴Cu]Cu-NOTA-PEG₂-RM26 | In vitro (Serum) | 37°C | 1 hour | > 98% | |

| [¹⁸F]AlF-NOTA-pamidronic acid | In vitro (Human Plasma) | 37°C | 3 hours | 90.67% |

Conclusion

NOTA-bis(tBu)ester represents a valuable and accessible bifunctional chelator for researchers entering the field of radiochemistry. Its straightforward conjugation chemistry, combined with the favorable radiolabeling kinetics and stability of its complexes with medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu, makes it an excellent choice for the development of novel targeted radiopharmaceuticals. This guide provides a foundational understanding and practical protocols to empower scientists and drug developers to effectively utilize NOTA-bis(tBu)ester in their pursuit of innovative diagnostic and therapeutic agents. As with any radiochemical synthesis, it is imperative that all procedures are conducted in accordance with appropriate radiation safety regulations and good laboratory practices.

References

Bifunctional Chelating Agents for PET Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging modality in oncology, neurology, and cardiology, providing functional information about physiological processes in the body. The development of targeted PET tracers, which consist of a radionuclide, a targeting biomolecule (e.g., antibody, peptide, or small molecule), and a bifunctional chelating agent (BFCA), has significantly advanced the field. BFCAs are crucial components that securely bind the radiometal to the targeting moiety, ensuring the stability of the radiopharmaceutical in vivo and accurate delivery to the target site. This technical guide provides a comprehensive overview of commonly used BFCAs for PET imaging, focusing on their chemistry, radiolabeling protocols, and in vivo performance.

Core Concepts of Bifunctional Chelating Agents

A bifunctional chelator is a molecule with two distinct functional groups: a chelating moiety that strongly coordinates with a radiometal ion and a reactive functional group that covalently attaches to a biomolecule. The ideal BFCA should possess the following characteristics:

-

Rapid and Efficient Radiolabeling: The chelation reaction should proceed quickly under mild conditions (e.g., room temperature and physiological pH) to preserve the integrity of sensitive biomolecules.

-

High In Vivo Stability: The resulting radiometal-chelate complex must be thermodynamically stable and kinetically inert to prevent the release of the radiometal in vivo, which could lead to off-target radiation exposure and poor image quality.[1]

-

Favorable Pharmacokinetics: The BFCA and its radiometal complex should not adversely affect the biodistribution and targeting properties of the biomolecule.

-

Versatile Conjugation Chemistry: The reactive functional group should allow for straightforward and efficient conjugation to a variety of biomolecules.

Commonly Used Bifunctional Chelating Agents for PET Radionuclides

The choice of BFCA is highly dependent on the specific radiometal being used, as the coordination chemistry varies for different metal ions. This section details the most prominent BFCAs for key PET radionuclides.

For Copper-64 (⁶⁴Cu)

Copper-64 (t₁/₂ = 12.7 h) is a versatile radionuclide for PET imaging and has been extensively used for labeling various biomolecules.[2] The selection of the appropriate BFCA is critical for the in vivo stability of ⁶⁴Cu-labeled radiopharmaceuticals.

Quantitative Comparison of BFCAs for ⁶⁴Cu:

| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | In Vitro Serum Stability (48h) | Key Features & Considerations |

| p-SCN-Bn-DOTA | 37°C, 20 min | >99.5%[3] | ~74% (for ⁶⁴Cu-DOTA-trastuzumab)[4] | Slower kinetics compared to NOTA derivatives. May require elevated temperatures for some conjugates.[5] |

| p-SCN-Bn-NOTA | Room Temperature, 20 min | 95% (at 31 nM) | >94% | Rapid labeling at room temperature, high stability. |

| Sar-CO₂H | Room Temperature, 20 min | 98% (at 250 nM) | >94% | Sarcophagine-based chelator with excellent stability. |

| p-SCN-Bn-Oxo-DO3A | Not specified | Not specified | >94% | Macrocyclic chelator with good stability. |

| p-SCN-PCTA | Not specified | Not specified | >94% | Macrocyclic chelator with good stability. |

| p-SCN-Bn-DTPA | Not specified | Not specified | <10% | Acyclic chelator, generally shows poor in vivo stability for ⁶⁴Cu. |

| p-SCN-CHX-A"-DTPA | Not specified | Not specified | <10% | Acyclic chelator, generally shows poor in vivo stability for ⁶⁴Cu. |

| ITC-2B3M-DTPA | Not specified | Not specified | <10% | Acyclic chelator, generally shows poor in vivo stability for ⁶⁴Cu. |

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁴Cu

This generalized protocol outlines the key steps for radiolabeling a DOTA-conjugated peptide with ⁶⁴Cu.

-

Reagent Preparation:

-

Prepare a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5).

-

Obtain a solution of ⁶⁴CuCl₂ in 0.1 M HCl.

-

-

Radiolabeling Reaction:

-

In a sterile, metal-free microcentrifuge tube, combine the DOTA-peptide solution with the ⁶⁴CuCl₂ solution.

-

Adjust the pH of the reaction mixture to between 5.5 and 6.5 using a metal-free buffer.

-

Incubate the reaction mixture at an appropriate temperature (e.g., 37°C or 95°C) for a specified time (e.g., 30-60 minutes), with gentle mixing.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the ⁶⁴Cu-labeled peptide using instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).

-

A common ITLC system for ⁶⁴Cu-DOTA peptides uses a mobile phase of 50 mM EDTA. The labeled peptide remains at the origin, while free ⁶⁴Cu moves with the solvent front.

-

-

Purification (if necessary):

-

If the RCP is below the desired threshold (typically >95%), purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).

-

For Gallium-68 (⁶⁸Ga)

Gallium-68 (t₁/₂ = 68 min) is a generator-produced radionuclide, making it readily accessible for clinical PET imaging. DOTA and its derivatives are the most commonly used BFCAs for ⁶⁸Ga.

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸Ga

This protocol describes a common method for labeling DOTA-peptides with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

-

Generator Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, dissolve 5-20 nmol of the DOTA-conjugated peptide.

-

Add a sodium acetate buffer (1 M, pH 4.5) to the vial to achieve a final reaction pH of 3.5-4.5.

-

-

Radiolabeling:

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the mixture at 95°C for 5-15 minutes.

-

-

Purification and Formulation:

-

After cooling, the reaction mixture can be purified using a C18 SPE cartridge to remove unreacted ⁶⁸Ga and other impurities.

-

Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge with an ethanol/water mixture.

-

The final product is then formulated in a physiologically compatible solution for injection.

-

-

Quality Control:

-

Assess the radiochemical purity using ITLC or radio-HPLC. For ITLC, a common mobile phase is 0.1 M citrate (B86180) buffer (pH 5), where the ⁶⁸Ga-DOTA-peptide remains at the origin.

-

For Zirconium-89 (⁸⁹Zr)

Zirconium-89 (t₁/₂ = 78.4 h) is an ideal radionuclide for labeling monoclonal antibodies (mAbs) due to its longer half-life, which matches the slow pharmacokinetics of intact antibodies. The most widely used BFCA for ⁸⁹Zr is desferrioxamine (DFO).

Experimental Protocol: Conjugation of DFO-NCS to an Antibody and Radiolabeling with ⁸⁹Zr

This protocol details the two-step process of preparing a ⁸⁹Zr-labeled antibody.

Part 1: Conjugation of DFO-NCS to the Antibody

-

Antibody Preparation:

-

Prepare a solution of the antibody (2-5 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

DFO-NCS Solution:

-

Dissolve p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS) in anhydrous DMSO to a concentration of 5-10 mM.

-

-

Conjugation Reaction:

-

Add a 3- to 5-fold molar excess of the DFO-NCS solution to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.

-

-

Purification of the DFO-Antibody Conjugate:

-

Remove unconjugated DFO-NCS using size-exclusion chromatography (e.g., a PD-10 desalting column).

-

The purified DFO-conjugated antibody can be stored for future radiolabeling.

-

Part 2: Radiolabeling with ⁸⁹Zr

-

⁸⁹Zr Preparation:

-

Obtain ⁸⁹Zr-oxalate in 1 M oxalic acid.

-

Neutralize the ⁸⁹Zr solution to a pH of 6.8-7.5 using 1 M Na₂CO₃.

-

-

Radiolabeling Reaction:

-

Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody.

-

Incubate at room temperature for 60 minutes.

-

-

Purification of the ⁸⁹Zr-DFO-Antibody:

-

Purify the radiolabeled antibody from unchelated ⁸⁹Zr using size-exclusion chromatography.

-

-

Quality Control:

-

Determine the radiochemical purity by ITLC using a mobile phase of 50 mM DTPA (pH 5.5). The ⁸⁹Zr-DFO-antibody remains at the origin.

-

Cellular Uptake and In Vivo Biodistribution

The cellular uptake mechanism of a PET tracer is primarily determined by the targeting biomolecule. For instance, radiolabeled antibodies are internalized upon binding to their specific cell surface antigens. The BFCA and the radiometal can influence the overall biodistribution and clearance of the tracer.

In Vivo Stability and Biodistribution Studies

Preclinical evaluation of a new PET tracer involves assessing its in vivo stability and biodistribution in animal models.

Experimental Protocol: In Vivo Stability and Biodistribution Study

-

Animal Model:

-

Use appropriate animal models (e.g., mice or rats) that are relevant to the disease being studied.

-

-

Tracer Administration:

-

Administer a known amount of the purified PET tracer to the animals via intravenous injection.

-

-

PET/CT Imaging:

-

Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to visualize the tracer's distribution in the body.

-

-

Ex Vivo Biodistribution:

-

At the final time point, euthanize the animals and dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Visualizations

Experimental Workflow for ⁸⁹Zr-Antibody Production

Caption: Workflow for the conjugation of DFO to an antibody and subsequent radiolabeling with ⁸⁹Zr.

Cellular Uptake and Fate of a Radiolabeled Antibody

Caption: Simplified signaling pathway of radiolabeled antibody uptake and intracellular trapping.

Conclusion

The selection of an appropriate bifunctional chelating agent is a critical determinant of the success of a targeted PET radiopharmaceutical. This guide has provided an in-depth overview of the key considerations, quantitative comparisons, and detailed experimental protocols for the use of common BFCAs in PET imaging. By understanding the interplay between the radionuclide, the chelator, and the targeting biomolecule, researchers can design and develop novel PET tracers with improved imaging characteristics and clinical utility. The continued development of novel BFCAs with enhanced stability and more efficient labeling chemistries will further advance the field of molecular imaging and personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to NOTA Derivatives for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives as versatile bifunctional chelators for bioconjugation. It covers the fundamental principles, detailed experimental protocols, and key applications in the development of radiopharmaceuticals and other targeted molecular agents.

Introduction to NOTA Chelators

NOTA is a macrocyclic chelating agent that forms highly stable complexes with a variety of metal ions.[1][2][3] Its rigid, pre-organized structure allows for rapid and efficient coordination, making it particularly well-suited for radiolabeling with medically relevant radioisotopes.[2][3] For bioconjugation, NOTA is typically functionalized with a reactive group that can form a stable covalent bond with a biomolecule, such as a peptide, antibody, or oligonucleotide. These bifunctional NOTA derivatives serve as a bridge, linking the targeting biomolecule to the imaging or therapeutic payload.

The most common strategies for conjugating NOTA to biomolecules involve the use of amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters (NOTA-NHS) or isothiocyanates (e.g., p-SCN-Bn-NOTA). These activated forms of NOTA readily react with primary amines, like the N-terminal amine or the ε-amino group of lysine (B10760008) residues on proteins and peptides, to form stable amide or thiourea (B124793) bonds, respectively.

Key Advantages of NOTA Derivatives

NOTA-based bioconjugates offer several advantages in the development of targeted radiopharmaceuticals:

-

Mild Reaction Conditions: Radiolabeling of NOTA conjugates, particularly with Gallium-68 (B1239309), can often be performed at room temperature, which is crucial for preserving the integrity of sensitive biomolecules.

-

High Radiolabeling Efficiency: NOTA chelators typically afford high radiochemical yields and specific activities.

-

Excellent In Vivo Stability: The resulting radiometal-NOTA complexes exhibit high stability in biological systems, minimizing the release of the radioisotope and reducing off-target radiation exposure.

-

Versatility: NOTA and its analogs can stably chelate a range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁸F-AlF) and therapeutic radionuclides.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on NOTA-based bioconjugates, providing a comparative overview of their performance.

Table 1: Comparison of NOTA and DOTA Conjugation and Radiolabeling

| Parameter | p-SCN-Bn-NOTA | p-SCN-Bn-DOTA | Biomolecule | Reference |

| Chelator-to-Antibody Ratio | 1.3 | 1.8 | A1-His sdAb | |

| ⁶⁸Ga Radiolabeling Conditions | Room Temperature, 5 min | 60 °C, 15 min | A1-His sdAb | |

| Radiochemical Purity (⁶⁸Ga) | > 98% | > 98% | A1-His sdAb | |

| Kidney Uptake (%ID/g) | Higher | Lower (2-fold) | [⁶⁸Ga]Ga-A1-His |

Table 2: Radiolabeling and Stability of Various NOTA Conjugates

| Radiotracer | Radiochemical Yield/Purity | Specific Activity | In Vitro Stability (time, medium) | In Vivo Stability (time) | Reference |

| [⁶⁸Ga]Ga-NOTA-oligonucleotide | Quantitative | 51.1 MBq/nmol | High (in PBS and serum) | Not specified | |

| [⁶⁸Ga]Ga-NOTA-Duramycin | > 95% | Not specified | Stable up to 4 hr at RT | Not specified | |

| [¹⁸F]AlF-NOTA-octreotide | 97% (yield) | 48,000 GBq/mmol | Stable in vitro | Stable in vivo (low bone uptake) | |

| [⁶⁴Cu]Cu-NOTA-rituximab | 95% (yield) | Not specified | 97.5% ± 0.3% (48 h, serum) | Not specified | |

| [⁶⁴Cu]Cu-NOTA-C225 | Not specified | Not specified | Stable up to 50 h | Stable up to 24 h | |

| [⁶⁴Cu]Cu-NOTA-HFn | > 98.5% | 72.96 ± 21.33 GBq/μmol | Good (in PBS and FBS) | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving NOTA derivatives.

Synthesis of NOTA-NHS Ester

The synthesis of NOTA-NHS ester is a crucial first step for many bioconjugation applications.

Materials:

-

NOTA-tri-tert-butyl ester

-

N-hydroxysuccinimide (NHS) or disuccinimidyl carbonate

-

Coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

Procedure:

-

Dissolve NOTA-tri-tert-butyl ester and NHS in anhydrous DMF.

-

Add the coupling reagent (e.g., EDC) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, purify the product by column chromatography.

-

The tert-butyl protecting groups are typically removed with trifluoroacetic acid (TFA) to yield the final NOTA-NHS ester.

Conjugation of NOTA-NHS Ester to a Peptide

This protocol describes the general procedure for labeling a peptide with NOTA-NHS ester.

Materials:

-

Peptide with a primary amine

-

NOTA-NHS ester

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column for purification

Procedure:

-

Dissolve the amine-containing peptide in the conjugation buffer.

-

Dissolve the NOTA-NHS ester in a small amount of anhydrous DMSO or DMF.

-

Add the NOTA-NHS ester solution to the peptide solution. The molar ratio of NOTA-NHS to peptide may need to be optimized.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Purify the NOTA-conjugated peptide from excess reagents and byproducts using a size-exclusion desalting column.

-

Characterize the final product by mass spectrometry to confirm conjugation.

Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol outlines the steps for radiolabeling a NOTA-peptide conjugate with ⁶⁸Ga.

Materials:

-

NOTA-conjugated peptide

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Labeling buffer (e.g., 0.025 M sodium acetate, pH 4-4.5)

-

C18 Sep-Pak cartridge for purification

Procedure:

-

Elute ⁶⁸GaCl₃ from the generator.

-

Add the NOTA-conjugated peptide to the labeling buffer.

-

Add the ⁶⁸GaCl₃ eluate to the peptide solution.

-

Incubate the reaction mixture at room temperature for 10 minutes.

-

Determine the radiochemical purity using instant thin-layer chromatography (ITLC).

-

If necessary, purify the ⁶⁸Ga-NOTA-peptide using a preconditioned C18 cartridge.

Visualizations of Key Processes

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental workflows in NOTA-based bioconjugation.

Caption: Workflow for the synthesis of active NOTA-NHS ester.

References

- 1. benchchem.com [benchchem.com]

- 2. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NOTA-bis(tBu)ester: A Core Component in Modern Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NOTA-bis(tBu)ester, a critical bifunctional chelator in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. This document outlines its chemical properties, presents comparative data on its performance, details key experimental protocols, and illustrates workflows for its application.

Core Properties of NOTA-bis(tBu)ester

NOTA-bis(tBu)ester, a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), is a macrocyclic chelator designed for the stable incorporation of radiometals. Its structure features two tert-butyl ester protecting groups, which allows for the specific functionalization of the single free carboxylic acid, enabling covalent linkage to biomolecules such as peptides, antibodies, and oligonucleotides.

| Property | Value | Reference |

| CAS Number | 1161415-28-6 | [1][2][3][4] |

| Molecular Formula | C₂₀H₃₇N₃O₆ | [3] |

| Molecular Weight | 415.5 g/mol | |

| Synonyms | 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, N(tEB)2 | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO, Ethanol, and PBS (pH 7.2) |

Comparative Performance in Gallium-68 Radiolabeling

The selection of a chelator is paramount for the successful development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals. NOTA and its derivatives are known for their rapid and efficient chelation of ⁶⁸Ga under mild conditions. The following tables summarize the radiochemical yields (RCY) of ⁶⁸Ga complexes with NOTA compared to other common chelators.

Table 1: Comparison of Radiochemical Yields (%) at 25°C

| Chelator | Concentration | pH 3.5 | pH 6.5 |

| NOTA | 50 µM | 97 ± 1.7% | >85% |

| 5 µM | 93 ± 2.0% | 93 ± 2.0% | |

| DOTA | 50 µM | >85% | <85% |

| 5 µM | 21 ± 5.6% | <85% | |

| DFO | 5 µM | <85% | 97 ± 1.0% |

| 500 nM | - | 96 ± 1.5% | |

| THP | 5 µM | - | 97 ± 0.1% |

Table 2: Comparison of Radiochemical Yields (%) at 90°C

| Chelator | Concentration | pH 3.5 | pH 6.5 |

| NOTA | 5 µM | 57 ± 2.6% | >94% |

| DOTA | 5 µM | 90 ± 1.5% | <94% |

| HBED-CC | 5 µM | - | >94% |

| 500 nM | - | 88 ± 4.4% | |

| NOTP | 5 µM | - | >94% |

| 500 nM | - | 94 ± 0.8% |

Experimental Protocols

This section details methodologies for the synthesis, conjugation, and radiolabeling of NOTA-bis(tBu)ester and its derivatives.

Synthesis of NOTA-tris(tert-butyl ester)

A common precursor for bifunctional NOTA chelators is the fully protected NOTA-tris(tert-butyl ester).

-

Reaction Setup: Dissolve 1,4,7-triazacyclononane (B1209588) (TACN) in acetonitrile (B52724).

-

Reagent Addition: Cool the solution to 0°C and add tert-butyl bromoacetate (B1195939) dropwise over several hours.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Purification: The crude product is purified by column chromatography.

Conjugation of NOTA-bis(tBu)ester to Peptides

The free carboxylic acid on NOTA-bis(tBu)ester allows for its conjugation to primary amines on biomolecules, such as the N-terminus or lysine (B10760008) side chains of peptides.

-

Activation of Carboxylic Acid: The carboxylic acid of NOTA-bis(tBu)ester can be activated to an N-hydroxysuccinimide (NHS) ester. To achieve this, dissolve the NOTA derivative in an anhydrous solvent like DMF or DCM. Add NHS and a coupling agent such as EDC or DCC and stir at room temperature for several hours to overnight.

-

Conjugation Reaction: The peptide is dissolved in a suitable buffer, typically at a pH of 8.3-8.5 to ensure the amino group is deprotonated. The NOTA-NHS ester is then added to the peptide solution and allowed to react.

-

Purification: The resulting NOTA-peptide conjugate is purified using methods such as preparative HPLC.

Gallium-68 Radiolabeling of NOTA-Conjugates

NOTA-conjugates can be efficiently labeled with ⁶⁸Ga for PET imaging applications.

-

Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.

-

Reaction Setup: In a sterile reaction vial, add 10-50 µg of the NOTA-conjugated peptide.

-

pH Adjustment: Add the ⁶⁸GaCl₃ eluate to the vial and adjust the pH to 4.0-4.5 using a suitable buffer like sodium acetate (B1210297) or HEPES.

-

Incubation: Incubate the reaction mixture. For many NOTA-conjugates, labeling can be achieved at room temperature within 5-15 minutes. In some cases, gentle heating at 60-95°C for 10-15 minutes may be employed.

-

Quality Control: Analyze the radiochemical purity of the product using radio-TLC or radio-HPLC.

In Vitro Stability Assay

The stability of the radiolabeled conjugate is a critical parameter.

-

Incubation: Incubate the purified radiolabeled NOTA-conjugate in human serum at 37°C.

-

Time Points: At various time points (e.g., 5, 10, 30, 60 minutes), take aliquots of the incubation mixture.

-

Protein Precipitation: Add acetonitrile to the aliquots to precipitate serum proteins.

-

Analysis: Centrifuge the samples and analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.

Visualized Workflows

The following diagrams illustrate key processes involving NOTA-bis(tBu)ester.

References